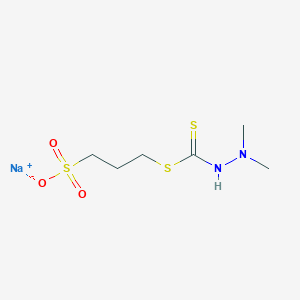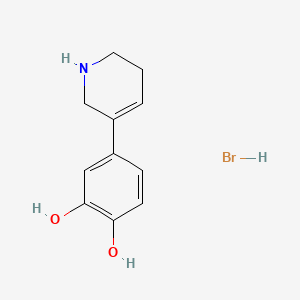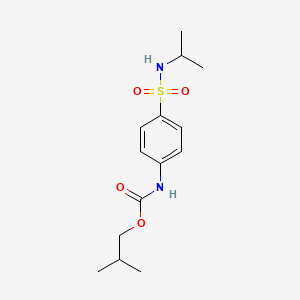
Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate typically involves the reaction of 2,2-dimethyldithiocarbazate with 3-chloropropane sulfonic acid sodium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .
化学反応の分析
Types of Reactions: Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted carbazates .
科学的研究の応用
Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in industrial processes.
作用機序
The mechanism of action of Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It affects pathways related to oxidative stress, apoptosis, and cell signaling, contributing to its biological activities.
類似化合物との比較
- Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbamate
- Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazone
Comparison: Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate is unique due to its specific sulfonate and dithiocarbazate functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and a broader range of applications in scientific research .
特性
CAS番号 |
4025-87-0 |
|---|---|
分子式 |
C6H13N2NaO3S3 |
分子量 |
280.4 g/mol |
IUPAC名 |
sodium;3-(dimethylaminocarbamothioylsulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C6H14N2O3S3.Na/c1-8(2)7-6(12)13-4-3-5-14(9,10)11;/h3-5H2,1-2H3,(H,7,12)(H,9,10,11);/q;+1/p-1 |
InChIキー |
FIHOAQLQPBSOEZ-UHFFFAOYSA-M |
正規SMILES |
CN(C)NC(=S)SCCCS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















